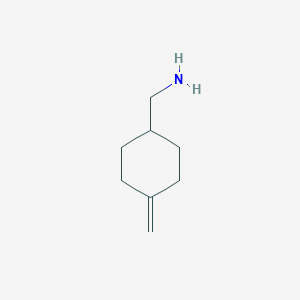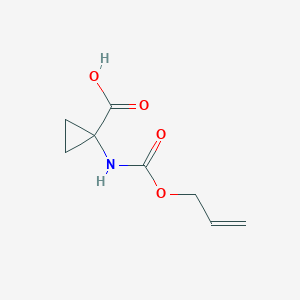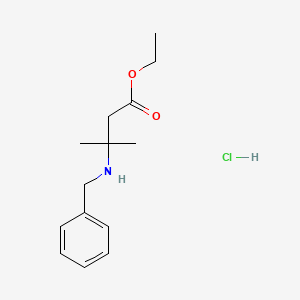
2-N-Fmoc-amino-4,5-dimethoxybenzoic acid
Overview
Description
2-N-Fmoc-amino-4,5-dimethoxybenzoic acid, also known as N-(4,5-dimethoxy-2-nitrobenzyl)-Fmoc-amino acid, is a derivative of amino acid that is widely used in solid-phase peptide synthesis (SPPS). It is an important organic intermediate used in agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular formula of 2-N-Fmoc-amino-4,5-dimethoxybenzoic acid is C24H21NO6 . It has a molecular weight of 419.427 Da .Chemical Reactions Analysis
2-N-Fmoc-amino-4,5-dimethoxybenzoic acid can react with diazonium salts to produce a colored product . It is also reactive and may be used in Suzuki coupling reactions .Physical And Chemical Properties Analysis
2-N-Fmoc-amino-4,5-dimethoxybenzoic acid is a white crystalline powder. It has a melting point of 142-145°C. The compound has a density of 1.3±0.1 g/cm3, a boiling point of 570.7±50.0 °C at 760 mmHg, and a flash point of 298.9±30.1 °C .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Fmoc-2-amino-4,5-dimethoxybenzoic acid (also known as 2-N-Fmoc-amino-4,5-dimethoxybenzoic acid), focusing on six unique applications:
Peptide Synthesis
Fmoc-2-amino-4,5-dimethoxybenzoic acid: is widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amino function, allowing for the stepwise construction of peptides. This compound’s stability and ease of removal under mild conditions make it ideal for synthesizing complex peptides and proteins .
Hydrogel Formation
This compound is instrumental in the formation of hydrogels. Hydrogels are networks of polymer chains that can retain significant amounts of water. The Fmoc group facilitates the self-assembly of amino acids and peptides into hydrogels through π–π stacking and hydrogen bonding interactions. These hydrogels have applications in drug delivery, tissue engineering, and wound healing .
Drug Delivery Systems
Fmoc-2-amino-4,5-dimethoxybenzoic acid: is used in the development of drug delivery systems. Its ability to form stable hydrogels and its biocompatibility make it suitable for encapsulating and releasing therapeutic agents in a controlled manner. This application is particularly valuable in targeted cancer therapies and sustained-release formulations .
Biomaterials for Tissue Engineering
In tissue engineering, this compound is used to create scaffolds that support cell growth and tissue regeneration. The Fmoc-modified amino acids can self-assemble into nanofibers and other structures that mimic the extracellular matrix, providing a conducive environment for cell proliferation and differentiation .
Catalysis
Fmoc-2-amino-4,5-dimethoxybenzoic acid: is also explored for its catalytic properties. It can be used to create catalytic peptides that facilitate various chemical reactions. These catalytic peptides can be employed in organic synthesis and industrial processes, offering a greener alternative to traditional catalysts .
Optical Materials
The aromatic nature of the Fmoc group in this compound makes it useful in the development of optical materials. These materials can be used in sensors, light-emitting devices, and other photonic applications. The self-assembly properties of Fmoc-modified compounds enable the creation of ordered structures with unique optical properties .
Antimicrobial Agents
Research has shown that Fmoc-modified peptides, including those derived from Fmoc-2-amino-4,5-dimethoxybenzoic acid , exhibit antimicrobial properties. These peptides can disrupt bacterial membranes, making them potential candidates for new antibiotics and antimicrobial coatings .
Cell Cultivation
In cell biology, this compound is used to create surfaces that promote cell adhesion and growth. The self-assembled structures formed by Fmoc-modified amino acids provide a suitable environment for various cell types, aiding in the study of cell behavior and the development of cell-based assays .
https://pubs.rsc.org/en/content/articlelanding/2016/cs/c5cs00889a https://pubs.rsc.org/en/content/articlelanding/2015/sm/c5sm01767j https://link.springer.com/article/10.1007/s00726-012-1239-5
Safety and Hazards
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6/c1-29-21-11-18(23(26)27)20(12-22(21)30-2)25-24(28)31-13-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-12,19H,13H2,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKHOIFQEMJVHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-2-amino-4,5-dimethoxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine](/img/structure/B3157974.png)





![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde](/img/structure/B3158032.png)
![(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B3158036.png)

![Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride](/img/structure/B3158055.png)


![6-Oxaspiro[4.5]decan-9-OL](/img/structure/B3158087.png)